molecular formula C27H45NO B192416 Demissidine CAS No. 474-08-8

Demissidine

Cat. No.: B192416
CAS No.: 474-08-8
M. Wt: 399.7 g/mol
InChI Key: JALVTHFTYRPDMB-HRRTYWNUSA-N
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Description

Demissidine is a solanidane-type steroidal alkaloid serving as a key research compound in biomedical studies . It is a dihydro derivative of solanidine and is found naturally in potato species such as Solanum tuberosum and Solanum demissum . Research indicates that Demissidine, along with its natural glycoside commersonine, inhibits the growth of human colon and liver cancer cells in culture, highlighting its value in oncology research . Beyond its antitumor properties, solanidane alkaloids like Demissidine are investigated for a broad spectrum of pharmacological activities. These include acting as natural insect deterrents, and exhibiting antimicrobial, anti-inflammatory, and acetylcholinesterase-inhibiting properties . Its mechanism of action is believed to involve the disruption of cell membranes . This versatile alkaloid provides a crucial scaffold for the design and development of new pharmacologically active agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALVTHFTYRPDMB-HRRTYWNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318127
Record name Demissidine
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Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

474-08-8
Record name Demissidine
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Record name Demissidine
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Record name Demissidine
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Record name Solanidan-3-ol, (3β,5α)-
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Record name DEMISSIDINE
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Natural Occurrence and Biogenetic Pathways of Demissidine

Distribution in Solanum Species and Related Genera

Demissidine and its glycosidic forms are characteristic secondary metabolites found in several potato species. Notably, it is a prominent alkaloid in Solanum demissum, a wild potato species native to Mexico and Guatemala. acs.orgwikipedia.org This species has been widely utilized in potato breeding programs due to its resistance to late blight, caused by Phytophthora infestans. wikipedia.org The presence of demissidine has also been reported in other related species, including Solanum acaule and somatic hybrids of Solanum brevidens and Solanum tuberosum. acs.orgresearchgate.netnih.gov The distribution of demissidine is largely confined to the Solanum genus, where it co-occurs with other steroidal alkaloids like solanidine (B192412) and tomatidine (B1681339). researchgate.nettandfonline.com

Below is a table summarizing the occurrence of Demissidine and related alkaloids in various Solanum species.

SpeciesDemissidine PresentOther Major AlkaloidsReference
Solanum demissumYesSolanidine, Tomatidine acs.orgresearchgate.net
Solanum acauleYesSolanidine acs.orgnih.gov
Solanum tuberosumNo (produces solanidine)Solanidine acs.org
Solanum brevidensNo (produces tomatidine)Tomatidine researchgate.net
S. brevidens x S. tuberosum (somatic hybrid)YesTeinemine, Solanidine, Tomatidine researchgate.net
Solanum leucocarpumYesSolasodine (B1681914), Tomatidine tandfonline.comtandfonline.com

Biosynthetic Precursors and Pathways to Demissidine in Plants

The biosynthesis of demissidine is a complex process that starts from a common precursor for all steroidal compounds in plants and involves a series of enzymatic modifications.

The biosynthesis of all steroidal glycoalkaloids, including demissidine, originates from cholesterol. nih.govnih.govnih.gov Plant cells synthesize cholesterol, which then serves as the foundational molecule for a diverse array of steroidal secondary metabolites. nih.gov The conversion of cholesterol into the various steroidal alkaloid backbones is a multi-step process involving several enzymatic reactions. This initial step underscores the interconnectedness of primary and secondary metabolism in plants, where a fundamental molecule like cholesterol is diverted to produce specialized defense compounds.

Demissidine is structurally very similar to solanidine, another common potato alkaloid, with the only difference being the saturation of the C-5,6 double bond in demissidine. This has led to the long-standing hypothesis that demissidine is biosynthesized from solanidine through the reduction of this double bond. google.com This conversion is thought to be catalyzed by a hydrogenase enzyme, although the specific enzyme responsible for this reaction in Solanum species that produce demissidine has not been definitively identified. tandfonline.comtandfonline.comgoogle.com The presence of both solanidine and demissidine in species like S. demissum lends support to this precursor-product relationship. acs.orgresearchgate.net

The broader pathway involves the conversion of spirosolane-type alkaloids to solanidane-type alkaloids. Research has identified a key enzyme, a 2-oxoglutarate-dependent dioxygenase named Dioxygenase for Potato Solanidane (B3343774) synthesis (DPS), which catalyzes the ring-rearrangement from a spirosolane (B1244043) to a solanidane structure. nih.gov This finding provides a crucial link in the biosynthetic route leading to the solanidane skeleton of both solanidine and, subsequently, demissidine.

The biosynthesis of the demissidine skeleton involves a series of coordinated enzymatic reactions. As mentioned, the formation of the solanidane ring system from a spirosolane precursor is catalyzed by the Dioxygenase for Potato Solanidane synthesis (DPS) enzyme. nih.gov This enzyme is pivotal in diverting the biosynthetic pathway towards the production of solanidane alkaloids like solanidine and demissidine. nih.govnih.gov

Following the formation of the solanidane structure, the proposed final step in demissidine biosynthesis is the saturation of the C-5,6 double bond of solanidine. While the specific hydrogenase remains to be fully characterized, its activity is a critical determinant for the production of demissidine in certain Solanum species. google.com

A defining feature of alkaloids is the presence of a nitrogen atom, which in the case of steroidal alkaloids is incorporated at a late stage of the biosynthetic pathway. nih.gov Recent studies have shed light on this crucial step, identifying a neofunctionalized γ-aminobutyric acid (GABA) transaminase, GLYCOALKALOID METABOLISM12 (GAME12) , as the enzyme responsible for this nitrogen incorporation. nih.gov GAME12 catalyzes a transamination reaction, transferring an amino group to the steroidal backbone. nih.gov While the direct amino acid donor for the nitrogen in demissidine has not been explicitly identified, the discovery of GAME12 provides a significant understanding of the general mechanism by which nitrogen from primary metabolism is channeled into the biosynthesis of complex specialized metabolites like demissidine. nih.govyoutube.com

Advanced Chemical Synthesis of Demissidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Demissidine Scaffolds

A retrosynthetic analysis of the demissidine scaffold reveals several strategic disconnections that have inspired various synthetic approaches. The core structure features a rigid tetracyclic steroid nucleus fused to an indolizidine (perhydroindolizine) moiety, creating a hexacyclic system with multiple stereocenters.

One prominent strategy involves a disconnection of the E/F ring system, the indolizidine portion, from the steroidal D-ring. A key approach reported involves a retrosynthetic plan starting from the natural product and disconnecting the C16-N and C22-N bonds of the indolizidine ring. nih.gov This leads back to a key intermediate, a tethered aldehyde ynoate, which can be formed by the fragmentation of the D-ring of a suitable steroidal precursor like epiandrosterone (B191177). nih.gov The incorporation of the nitrogen atom and the formation of the heterocyclic rings are then achieved through a subsequent cycloaddition reaction. nih.gov

Key Retrosynthetic Disconnections:

C16-N and C22-N Bonds: This disconnection simplifies the target to a D-ring-opened steroid precursor, paving the way for strategies like the 1,3-dipolar cycloaddition to construct the indolizidine system. nih.gov

Spiroketal to Indolizidine: For semisynthetic approaches starting from steroidal sapogenins, the central challenge is the transformation of the spiroketal side chain (rings E and F) into the nitrogen-containing indolizidine system. researchgate.net This requires the strategic replacement of two oxygen atoms with a single nitrogen atom while controlling the stereochemistry, particularly at C22 and C25. researchgate.netnih.gov

Total Synthesis Methodologies

The total synthesis of demissidine has been approached from various starting materials, with methodologies improving in efficiency and step economy over time.

The initial syntheses of demissidine were semisynthetic, relying on the structural modification of closely related, naturally abundant steroidal alkaloids.

From Dihydrotomatidine: The first preparations of demissidine were achieved by Kuhn et al. in 1952 and later by Sato and Latham through the semisynthesis from dihydrotomatidine, a steroidal alkaloid that shares a significant portion of the demissidine framework. nih.gov

Recent decades have witnessed the development of more streamlined and efficient synthetic routes, significantly improving access to demissidine and its analogues. Divergent synthesis, a strategy where a common intermediate is converted into multiple target molecules, has also been effectively applied. mdpi.com

Eight-Step Synthesis: A notable synthesis of demissidine was achieved in eight steps from tigogenin (B51453) acetate. researchgate.netnih.govacs.org A parallel route also yields the related alkaloid solanidine (B192412) from diosgenin (B1670711) acetate. researchgate.netnih.govacs.org This strategy focuses on the methodical replacement of three C-O bonds with C-N bonds to construct the required framework. nih.govacs.org

Four-Step Synthesis: More recently, an even more efficient, four-step synthesis of demissidine from the common sapogenin tigogenin has been developed. nih.govresearchgate.net This route drastically shortens previous multi-step transformations (which often required 8-12 steps) and hinges on the effective epimerization at the C25 position of a key lactam intermediate. researchgate.netnih.govresearchgate.net

Several powerful chemical reactions and mechanistic pathways are central to the modern synthesis of the demissidine scaffold.

Cascade Ring-Switching: This transformation is a pivotal step in the eight-step synthesis from steroidal sapogenins like tigogenin and diosgenin. nih.govacs.org It is used to process the furostan-26-acid intermediate, effectively opening the E-ring of the spiroketal system to set the stage for subsequent nitrogen incorporation. researchgate.netnih.govacs.org

Intramolecular Schmidt Reaction: This reaction is another cornerstone of the eight-step synthesis, used to form a key lactam intermediate. researchgate.netnih.govacs.org It involves the reaction of an azide (B81097) with a ketone under acidic conditions, followed by rearrangement to insert the nitrogen atom into the steroidal framework, thereby constructing the F-ring of the indolizidine system.

Imine Reduction/Intramolecular Aminolysis: This two-stage process concludes the eight-step synthesis. researchgate.netnih.govacs.org The selective reduction of an imine intermediate to a pyrrolidine (B122466) is followed by a spontaneous intramolecular aminolysis of an ester group, which closes the final ring to yield the demissidine structure. nih.gov The reduction of imines is a fundamental transformation in amine synthesis, often achieved with various hydride reagents. organic-chemistry.org

1,3-Dipolar Cycloaddition: This powerful ring-forming reaction is the linchpin of the total synthesis starting from epiandrosterone. nih.govacs.orgacs.org An azomethine ylide, generated in situ, undergoes a [3+2] cycloaddition with an alkyne (the "dipolarophile") to construct the five-membered pyrrolidine ring of the indolizidine system in a highly convergent manner. acs.orgnih.gov

Semisynthesis from Steroidal Sapogenins

The structural similarity and ready availability of steroidal sapogenins make them ideal starting materials for the semisynthesis of demissidine and its analogues.

Tigogenin: As a (25R)-spirostan, tigogenin is a frequent precursor for demissidine, which has a (25S) configuration. researchgate.net Syntheses from tigogenin must therefore address the inversion of stereochemistry at C25. researchgate.net It has been successfully used in four-step, five-step, and eight-step syntheses of demissidine. nih.govnih.govnih.govnih.gov Furthermore, tigogenoic acid, derived from tigogenin, serves as a versatile intermediate for accessing various demissidine stereoisomers. acs.org

Diosgenin: This sapogenin is a common and inexpensive starting material for many steroids. researchgate.net It has been employed in an eight-step synthesis of demissidine and its C5-dehydro analogue, solanidine. nih.govacs.org

Epiandrosterone: While not a sapogenin, epiandrosterone is a readily available steroid that has been used as a starting material in a full total synthesis of demissidine. nih.govacs.org This route involves the deconstructive cleavage of the D-ring, followed by the construction of the indolizidine system via a 1,3-dipolar cycloaddition. nih.govacs.org

Stereoselective Synthesis and Chiral Control in Demissidine Derivatization

Controlling the numerous stereocenters within the demissidine framework is a critical aspect of its synthesis. Modern methods have demonstrated excellent levels of chiral control, enabling the synthesis of specific stereoisomers.

A key challenge in syntheses starting from common (25R) sapogenins like tigogenin is establishing the correct (25S) configuration found in demissidine. researchgate.net Recent synthetic routes have elegantly solved this problem. For instance, the four-step synthesis from tigogenin incorporates a crucial epimerization of the C25 center at the lactam stage. nih.gov

It has been shown that the synthetic pathway can be directed to yield different stereoisomers. A step-by-step transformation of tigogenoic acid can produce either (20R, 25R) or (20R, 25S) products, while a direct reductive amination protocol yields the (20S, 25R) compound, known as 25-epi-demissidine. acs.org This demonstrates a high degree of stereochemical control.

Moreover, if the starting sapogenin already possesses the desired stereochemistry at C25, the epimerization step becomes unnecessary, allowing for a more direct synthesis. nih.gov This principle has been used to synthesize analogues like 5-epi-demissidine from sarsasapogenin (B1680783), which has a (25S) configuration that is retained throughout the synthetic sequence. nih.gov In the total synthesis from epiandrosterone, the 1,3-dipolar cycloaddition was found to be highly diastereoselective, although it initially produced an incorrect stereocenter at C16, which was later rectified. acs.org Subsequent steps allowed for the epimerization at C20 to set the final correct stereochemistry for demissidine. acs.org

Epimerization Strategies (e.g., at C25)

A significant challenge in the synthesis of demissidine from common steroidal sapogenins, such as tigogenin, is the control of stereochemistry, particularly at the C25 position. acs.org Since the configuration at C25 in the starting sapogenin is often retained throughout the synthesis, and may not match the target alkaloid, epimerization at this center becomes a crucial step. acs.orgcolab.ws For instance, the synthesis of demissidine (which has a 25S configuration) from tigogenin (a 25R sapogenin) necessitates an inversion of stereochemistry at C25. colab.ws

Research has focused on developing effective methods for this key transformation, primarily targeting a lactam intermediate in the synthetic sequence. acs.orgcolab.ws Two main approaches have been thoroughly investigated: a classical method involving enolate intermediates and a chemoselective umpolung transformation. acs.orgcolab.ws Another strategy involves controlling the epimerization of C25 through the conformation of a six-membered lactone ring intermediate. researchgate.net In cases where the starting sapogenin already possesses the desired stereochemistry at C25, this epimerization step is rendered unnecessary. acs.orgcolab.ws For example, 5-epi-demissidine can be synthesized from sarsasapogenin (which has a 25S configuration) without the need for C25 epimerization. colab.ws

Table 1: C25 Epimerization in Demissidine Synthesis

Starting Material (C25 Config.)Target Compound (C25 Config.)Epimerization at C25 Required?Investigated Strategies
Tigogenin (25R)Demissidine (25S)YesClassical (via enolate), Chemoselective Umpolung acs.orgcolab.ws
Diosgenin Acetate (25R)Solanidine (25S)YesControlled by lactone ring conformation researchgate.net
Sarsasapogenin (25S)5-epi-demissidine (25S)NoN/A - Configuration is retained acs.orgcolab.ws

Photocatalytic Stereochemical Editing of Tertiary C-H Bonds

Modern synthetic chemistry has seen the rise of powerful techniques for molecular editing, which allow for the direct modification of a molecule's structure at a late stage. rsc.org Among these, photocatalytic stereochemical editing has emerged as a particularly innovative strategy. researchgate.net This approach enables the selective isomerization of specific stereocenters within a complex molecule, including previously unactivated tertiary stereocenters, by using light-driven, radical-mediated processes. researchgate.netnih.gov

This method offers a fundamentally different logic for synthesis, where the construction of the molecular backbone can be separated from the establishment of its final three-dimensional stereochemistry. nih.gov The ability to edit chiral centers in a late-stage setting can circumvent challenges associated with the intrinsic stereoselectivity of certain reactions. nih.gov Photocatalysis, known for its mild and selective nature, utilizes low-energy photons as a controllable energy source to achieve transformations that are often difficult with traditional methods. colab.wsnih.gov While photocatalytic late-stage C-H functionalization has been highlighted as a transformative tool for modifying complex natural products and pharmaceuticals, its specific application to the stereochemical editing of the tertiary C-H bonds in demissidine has not yet been detailed in available research. colab.wsnih.gov However, the principles of this technology suggest its potential as a future strategy for accessing demissidine isomers that are challenging to obtain through conventional synthetic routes. researchgate.netnih.gov

Synthesis of Demissidine Analogues and Structural Diversification

The synthesis of demissidine analogues is a key area of research, aimed at creating structural diversity for investigating structure-activity relationships. frontiersin.org By employing different starting materials and synthetic pathways, a variety of analogues and stereoisomers of demissidine have been successfully created. nih.gov

A common strategy involves utilizing readily available steroidal sapogenins as precursors. acs.orgnih.gov For example, while demissidine can be synthesized from tigogenin, the direct reductive amination of a tigogenoic acid intermediate leads to the formation of 25-epi-demissidine. nih.gov The versatility of these synthetic routes allows for the creation of a range of D-ring-modified congeners. rsc.org

The choice of the starting sapogenin directly influences the structure of the resulting alkaloid, particularly the stereochemistry of the final product. This allows for targeted synthesis of specific analogues. For instance, using rockogenin (B95742) (a 25R-5α-sapogenin) or sarsasapogenin (a 25S-5β-sapogenin) allows for three-step syntheses of 12β-hydroxy-25-epi-demissidine and 5-epi-demissidine, respectively, where the original C25 stereocenter is retained. acs.orgcolab.ws Another approach involves the transformation of the spiroketal side chain of tigogenin into the characteristic indolizidine system of solanidane (B3343774) alkaloids. nih.gov This method, proceeding through a key spiroimine intermediate, can yield a 25-epidemissidinium salt under specific mesylation conditions. nih.gov These methods provide access to a library of demissidine-related compounds, facilitating further research into their properties. frontiersin.org

Table 2: Synthesis of Demissidine Analogues from Various Sapogenins

Starting MaterialKey Intermediate/ProcessResulting AnalogueReference
Tigogenoic Acid (from Tigogenin)Direct Reductive Amination25-epi-demissidine nih.gov
TigogeninMesylation of a dihydropyrrole derivative25-epidemissidinium salt nih.gov
RockogeninThree-step synthesis with retention of C25 stereochemistry12β-hydroxy-25-epi-demissidine acs.orgcolab.ws
SarsasapogeninThree-step synthesis with retention of C25 stereochemistry5-epi-demissidine acs.orgcolab.ws

Molecular and Cellular Mechanisms of Demissidine Action

Investigation of Protein Target Interactions (e.g., Topoisomerase I and II, β- and γ-Secretases)

Demissidine's interactions with key cellular enzymes have been a significant area of investigation. While some steroidal alkaloids have shown inhibitory effects on topoisomerases I and II, specific data on demissidine's direct inhibition of these enzymes is still emerging. tandfonline.comresearchgate.nettandfonline.com Topoisomerases are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and cell death. researchgate.netbiomedpharmajournal.orgumed.plcuni.cz

More recent in silico studies have highlighted demissidine as a potential dual inhibitor of β-secretase (BACE1) and γ-secretase, enzymes pivotal in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease. biorxiv.orgpunchng.comsciprofiles.compunchng.com Computational docking analyses suggest that demissidine can bind to the active sites of both secretases, potentially reducing the formation of Aβ plaques. biorxiv.orgpunchng.com These findings position demissidine as a promising candidate for further investigation in the context of neurodegenerative diseases. researchgate.netbiorxiv.orgsciprofiles.comnih.gov

Table 1: Investigated Protein Targets of Demissidine
Protein TargetInvestigative MethodKey FindingReference
β-Secretase (BACE1)In silico dockingIdentified as a potential inhibitor. biorxiv.orgpunchng.comsciprofiles.com
γ-SecretaseIn silico dockingIdentified as a potential dual inhibitor alongside β-secretase. biorxiv.orgpunchng.comsciprofiles.com
Topoisomerase I and IIGeneral bioassays on related alkaloidsOther steroidal alkaloids show inhibitory activity, suggesting a potential area of study for demissidine. tandfonline.comtandfonline.comresearchgate.net

Modulation of Cellular Pathways (e.g., Programmed Cell Death Induction, DNA Damaging Activity)

Demissidine has been shown to induce programmed cell death (PCD), or apoptosis, in various cell types. capes.gov.brresearchgate.net Studies on bloodstream forms of trypanosomes indicated that demissidine was among several steroidal alkaloids that could trigger PCD, a process characterized by DNA fragmentation and changes in mitochondrial membrane potential. capes.gov.brresearchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. mdpi.com Some related solanidane (B3343774) alkaloids have demonstrated the ability to induce apoptosis in cancer cells, including those of the liver and colon. mdpi.commdpi.com

Furthermore, while direct DNA damaging activity by demissidine is not as extensively documented as for some other alkaloids like solasodine (B1681914), the broader class of steroidal alkaloids is known to possess such capabilities. tandfonline.comtandfonline.comresearchgate.net DNA damage can be a consequence of topoisomerase inhibition or other interactions with DNA, ultimately leading to cell cycle arrest and apoptosis. researchgate.net

Interactions with Biological Membranes

The structure of steroidal alkaloids like demissidine allows them to interact with and disrupt biological membranes. mdpi.comcapes.gov.br This interaction is often attributed to their ability to penetrate cell membranes, potentially through simple diffusion, and bind to membrane components like 3β-hydroxy sterols. tandfonline.comtandfonline.com The planar ring structure of these alkaloids is important for this membrane-disrupting activity. tandfonline.comtandfonline.com Such disruption can alter membrane fluidity and permeability, affecting cellular function and integrity. capes.gov.brwlu.canih.gov

Inhibition of Biosynthetic Processes (e.g., Ergosterol (B1671047) Biosynthesis)

Some steroidal alkaloids have been found to inhibit the biosynthesis of essential molecules in fungi, such as ergosterol. tandfonline.comapsnet.org Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.com Inhibition of its synthesis compromises membrane integrity and leads to fungal cell death. patsnap.comnih.govnih.gov While the specific inhibitory action of demissidine on ergosterol biosynthesis is an area for further research, related compounds like tomatidine (B1681339) have been shown to inhibit this pathway. tandfonline.comtandfonline.com This suggests a potential antifungal mechanism for demissidine and its derivatives.

Molecular Docking and In Silico Mechanistic Predictions

Computational methods, particularly molecular docking and in silico simulations, have been instrumental in predicting the molecular mechanisms of demissidine. biorxiv.orgresearchgate.netnih.gov These studies have provided detailed insights into how demissidine might interact with protein targets at an atomic level. biorxiv.orgnih.gov For instance, in silico analyses have predicted the binding energies and interaction patterns of demissidine with β- and γ-secretases, suggesting it could be a dual inhibitor. researchgate.netbiorxiv.orgsciprofiles.comnih.govresearchgate.net These computational predictions are crucial for guiding further experimental validation through in vitro and in vivo studies. researchgate.netbiorxiv.orgsciprofiles.comnih.gov

Table 2: Summary of In Silico Findings for Demissidine
Target/ProcessIn Silico MethodPredicted OutcomeReference
β- and γ-Secretase InhibitionMolecular DockingDemissidine identified as a promising dual inhibitor with favorable binding energies compared to control drugs. researchgate.netbiorxiv.orgsciprofiles.comnih.govresearchgate.net
Drug-Likeness and PharmacokineticsADMET PredictionDemissidine and related alkaloids show good drug-likeness attributes according to Lipinski's Rule of Five. biorxiv.org
Target IdentificationVirtual ScreeningComputational approaches help in identifying potential biological targets for demissidine and its analogs. nih.govnih.gov

Structure Activity Relationship Sar Studies of Demissidine and Its Derivatives

Identification of Pharmacophoric Elements and Key Structural Features

The fundamental pharmacophore of demissidine, the essential three-dimensional arrangement of atoms or functional groups required for biological activity, is centered around its C27 cholestane (B1235564) skeleton. nih.gov This rigid, polycyclic framework serves as a scaffold, positioning key functional groups in a specific spatial orientation to interact with biological targets. frontiersin.org Natural products like demissidine often feature pharmacologically active pharmacophores that are validated starting points for developing new drug leads. nih.govuniv-smb.fr

Key structural features that have been identified as crucial for the biological activity of demissidine and related solanidane (B3343774) alkaloids include:

The intact solanidane ring system, particularly the indolizidine moiety (rings E and F). frontiersin.org

The presence and orientation of the nitrogen atom within the F-ring. frontiersin.orgtandfonline.comtandfonline.com

The stereochemistry at various chiral centers, including C-3, C-5, and C-25. medcraveonline.comuvm.edu

The nature of substituents on the steroidal backbone, especially at the C-3 position. nih.gov

These elements collectively define the molecule's ability to interact with cellular components and elicit a biological response.

Influence of Steric and Electronic Factors on Biological Activity

The biological activity of demissidine derivatives is highly sensitive to both steric and electronic modifications. Steric factors, which relate to the size and shape of the molecule and its substituents, can influence how well the molecule fits into a biological target's binding site. For instance, the introduction of bulky groups can hinder or prevent effective binding, thereby reducing or abolishing activity. uvm.edu

Role of Specific Functional Groups and Stereochemistry

The specific functional groups and the stereochemistry of the demissidine molecule are paramount to its biological activity.

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is a key site for modification and significantly influences activity. Its presence and orientation (β-position) are often important. nih.gov Replacing this hydroxyl group with other functionalities, such as an amine, can modulate the biological profile. researchgate.net Studies on related alkaloids have shown that the presence of the C-3 hydroxyl group can be more effective for certain activities compared to its acetylated (acetate) form. nih.govfrontiersin.org

C-25 Configuration: The stereochemistry at the C-25 position, which determines the orientation of the methyl group on the F-ring, is a critical determinant of activity. nih.govfrontiersin.org Natural demissidine possesses a (25S)-configuration, with the methyl group in an equatorial position on the chair-conformed F-ring. uvm.eduwur.nl Studies on related compounds have demonstrated that altering the C-25 configuration from (S) to (R) can significantly affect biological outcomes, highlighting the spatial importance of this methyl group for target interaction. nih.govfrontiersin.org

Nitrogen Atom in F-Ring: The tertiary nitrogen atom within the F-ring is an indispensable feature for many of the biological activities of solanidane alkaloids. frontiersin.orgmedcraveonline.com Its basicity and the orientation of its lone pair of electrons are critical for interacting with biological targets. frontiersin.org Modifications such as methylation or quaternization of this nitrogen atom often lead to a significant reduction or complete loss of activity, underscoring its essential role in the pharmacophore. nih.govfrontiersin.orgtandfonline.comtandfonline.com

Comparative SAR with Other Solanidane Alkaloids

Comparing the structure-activity relationships of demissidine with other prominent solanidane and spirosolane (B1244043) alkaloids provides valuable insights into the structural requirements for various biological activities.

AlkaloidStructural ClassKey Structural Differences from DemissidineComparative Activity Notes
Solanidine (B192412) SolanidaneContains a C5-C6 double bond. uvm.eduOften more potent in certain assays (e.g., teratogenicity) where the double bond is important. medcraveonline.comichbindannmalimgarten.de Glucosylation at the C-3 hydroxyl is very low. bibliotekanauki.pl
Tomatidine (B1681339) SpirosolaneFeatures a spiro-ketal (spirosolane) E/F ring system with oxygen in the F-ring instead of nitrogen's direct integration in the indolizidine ring. It has a (25S) configuration. ichbindannmalimgarten.deShows different biological profiles; for example, it has unique antibiotic properties against persistent forms of S. aureus. researchgate.net Glucosylation rates are high. bibliotekanauki.pl
Solasodine (B1681914) SpirosolaneSpirosolane structure similar to tomatidine but with a (25R) configuration. It also contains a C5-C6 double bond. ichbindannmalimgarten.deThe nitrogen atom is considered critical for its activity. researchgate.net It shows significant DNA-damaging activity and is used as a precursor for steroid synthesis. tandfonline.com

The key differentiators are the saturation of the A/B ring system (demissidine vs. solanidine), the nature of the heteroatom in the F-ring (indolizidine vs. spirosolane), and the stereochemistry at C-25 (demissidine/tomatidine vs. solasodine). For instance, UDP-glucose glucosyltransferase from eggplant leaves shows high activity with spirosolanes like solasodine and tomatidine but very low activity with solanidanes like demissidine and solanidine, highlighting the enzyme's specificity for the spirosolane structure. bibliotekanauki.pl

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for Demissidine

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly used to rationalize and predict the biological activities of demissidine and its analogs. nih.gov These in silico methods help to build models that correlate the chemical structure of compounds with their biological effects. preprints.orgnih.gov

QSAR studies involve calculating various molecular descriptors for a series of demissidine derivatives and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. preprints.org Descriptors can include:

Electronic properties: charge distribution, dipole moment.

Steric properties: molecular volume, surface area.

Hydrophobic properties: logP (partition coefficient).

Topological indices: describing molecular connectivity.

Molecular docking simulations, a key tool in computational chemistry, can predict how demissidine and its derivatives bind to the active site of a target protein. researchgate.net These models can visualize the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, helping to explain the SAR data at an atomic level. For example, modeling can show why a change in stereochemistry at C-25 drastically alters binding affinity. frontiersin.org Such computational approaches are invaluable for understanding the complex SAR of demissidine and for guiding the rational design of new derivatives with enhanced and more specific biological activities. nih.govresearchgate.net

Advanced Analytical Methodologies for Demissidine Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating demissidine from other related alkaloids and sample components, a crucial step for accurate analysis. Various chromatographic methods offer different advantages in terms of resolution, sensitivity, and speed.

High-Resolution Gas Chromatography (HRGC) for C27-Steroidal Alkaloids

High-resolution gas chromatography (HRGC) is a powerful technique for the separation of C27-steroidal alkaloids, including demissidine. researchgate.netcapes.gov.br This method is particularly adept at distinguishing between structurally similar alkaloids, such as the Δ5- and 5α-aglycone pair, solanidine (B192412) and demissidine. capes.gov.brresearchgate.net The high resolving power of HRGC allows for the determination of the total C27-steroidal alkaloid composition in a single analytical run. researchgate.net The technique typically utilizes a flame ionization detector (FID) or is coupled with mass spectrometry (MS) for enhanced identification of the separated compounds. scielo.br For quantitative analysis, an internal standard method can be employed to ensure accuracy. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap MS) for Trace Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace detection and quantification of demissidine. scielo.brresearchgate.net This technique is particularly valuable for analyzing complex samples where demissidine may be present at very low concentrations. scielo.br The use of an Orbitrap mass spectrometer, a type of high-resolution mass spectrometer, provides exceptional mass accuracy, often within a few parts per million (ppm), which aids in the unambiguous identification of compounds. researchgate.netfilab.fr

A developed LC-Orbitrap MS method demonstrated excellent linearity and very low limits of detection (LOD) and quantification (LOQ) for demissidine. scielo.brresearchgate.net This high sensitivity is crucial for detecting trace amounts of the analyte. scielo.br The combination of a linear ion trap (LIT) with the Orbitrap allows for both full-scan high-resolution mass spectrometry (FTMS) for accurate mass measurement and multiple reaction monitoring (MRM) for targeted quantification, providing a comprehensive analytical tool. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Demissidine Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids, including demissidine. preprints.orgsci-hub.se It is widely used for the separation, identification, and quantification of compounds in various matrices. preprints.org While HPLC with UV detection is a common approach, the poor UV absorption of some alkaloids can limit sensitivity. scielo.brresearchgate.net To overcome this, coupling HPLC with a more sensitive and selective detector like a mass spectrometer (LC-MS) is often the preferred method. scielo.brresearchgate.net

The versatility of HPLC allows for the use of different stationary phases, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns, to achieve optimal separation of target analytes. researchgate.netoxfordindices.com For instance, both RP and HILIC columns have shown good separation for related steroidal glycoalkaloids. researchgate.net The continuous development of new and more efficient stationary phases and detection systems has made HPLC an indispensable tool for the analysis of a wide range of alkaloids. sci-hub.se

Table 1: Comparison of Chromatographic Techniques for Demissidine Analysis

TechniquePrincipleKey Advantages for Demissidine Analysis
High-Resolution Gas Chromatography (HRGC) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Excellent separation of structurally similar C27-steroidal alkaloids like demissidine and solanidine. capes.gov.brresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap MS) Separation by liquid chromatography followed by mass analysis for detection and quantification.High sensitivity and selectivity for trace-level detection. scielo.br Accurate mass measurement for confident identification. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase under high pressure.Versatile and widely applicable for alkaloid analysis. preprints.org Can be coupled with various detectors for enhanced performance. scielo.brresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for elucidating the chemical structure of demissidine and confirming its identity. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including demissidine. solubilityofthings.commdpi.com It provides comprehensive information about the arrangement of atoms and functional groups within a molecule. solubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise structure. mdpi.com

1D NMR, such as ¹H and ¹³C NMR, provides data on chemical shifts, coupling constants, and signal integrations, which are fundamental for initial structural identification. mdpi.comlibretexts.org 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and elucidating complex structural features. mdpi.com The non-destructive nature of NMR makes it ideal for analyzing precious samples. solubilityofthings.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu In the context of demissidine, MS is used to determine the molecular ion peak, which corresponds to the mass of the intact molecule that has been ionized. savemyexams.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org When the molecular ion breaks apart into smaller fragments, the resulting pattern is characteristic of the compound's structure. libretexts.orguni-saarland.de High-resolution mass spectrometry, such as that performed with an Orbitrap analyzer, can determine the accurate mass of both the molecular ion and its fragments, which is critical for confirming the elemental composition and elucidating fragmentation pathways. researchgate.net Analysis of these fragmentation patterns helps in the definitive identification of demissidine and its differentiation from other related alkaloids. researchgate.net

Table 2: Spectroscopic Data for Demissidine Characterization

TechniqueInformation ProvidedApplication in Demissidine Research
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, atom connectivity, stereochemistry. solubilityofthings.commdpi.comElucidation of the complete 3D structure of demissidine.
Mass Spectrometry (MS) Molecular weight, elemental composition, structural information from fragmentation. msu.edulibretexts.orgDetermination of the molecular ion and analysis of fragmentation patterns for identification. researchgate.netsavemyexams.com

Sample Preparation and Extraction Techniques for Demissidine Isolation from Biological Matrices

The accurate analysis of demissidine from complex biological samples, such as plant tissues, blood, or urine, necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. bioanalyticalresearch.com Common techniques employed for the isolation of demissidine and other steroidal alkaloids include solvent extraction, solid-phase extraction (SPE), and hydrolysis to release the aglycone from its glycosidic forms. bioanalyticalresearch.comnih.govwikipedia.org

Solvent Extraction and Solid-Phase Extraction (SPE)

Solvent extraction is a foundational technique for isolating demissidine from its matrix. The choice of solvent is critical and is often dictated by the polarity of the target analyte and the composition of the sample matrix. Methanol (B129727), often in aqueous solutions, has been shown to be an effective solvent for extracting steroidal alkaloids, including demissidine, from plant materials like potato peels. nih.govmdpi.com For instance, pressurized liquid extraction (PLE) using 89% methanol at 80°C has been demonstrated to yield significantly higher amounts of demissidine compared to conventional solid-liquid extraction. nih.govmdpi.com In some protocols, a series of extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, is used to fractionate the extract. tandfonline.comtandfonline.com

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration following initial solvent extraction. wikipedia.orgnih.govscientificlabs.ie SPE separates compounds based on their physical and chemical properties as they pass through a solid adsorbent. wikipedia.org For the purification of demissidine and related glycoalkaloids, reversed-phase SPE cartridges, such as those packed with C18, are commonly used. nih.govresearchgate.net The crude extract is loaded onto the SPE cartridge, and interfering substances are washed away with appropriate solvents. The analyte of interest, demissidine, is then eluted using a different solvent or solvent mixture. nih.govresearchgate.net For example, a study on the isolation of amphidinols, which share some structural similarities with steroidal alkaloids, demonstrated the use of a C18 SPE cartridge with a methanol-water gradient for elution. nih.gov

The combination of liquid-liquid extraction (LLE) and SPE can also be a powerful approach. LLE partitions analytes between two immiscible liquid phases to separate them from interfering compounds. bioanalyticalresearch.com This can be followed by SPE for further purification and concentration. nih.gov

Hydrolysis Techniques for Aglycone Release

Demissidine often exists in nature as a glycoalkaloid, where it is attached to one or more sugar moieties. wur.nlinchem.org To quantify the total demissidine content, these glycosidic bonds must be cleaved to release the free aglycone. This is typically achieved through acid hydrolysis.

A common method involves heating the sample extract with a strong acid, such as hydrochloric acid (HCl). researchgate.net For instance, dissolving the sample in 1N HCl and heating it can effectively hydrolyze the glycoalkaloids. researchgate.net Research has shown that demissidine is remarkably stable under these acidic conditions at elevated temperatures, ensuring that the aglycone itself is not degraded during the hydrolysis process. researchgate.net This stability is a key advantage for accurate quantification. In contrast, other related aglycones like solanidine can be unstable and undergo degradation during acid hydrolysis. researchgate.net The stability of demissidine under these conditions allows for reliable quantification based on the amount of aglycone released. researchgate.net

Method Validation Parameters in Demissidine Quantification (e.g., Sensitivity, Recovery, Linearity, Accuracy, Precision, Specificity)

To ensure the reliability and accuracy of demissidine quantification, the analytical method used must be thoroughly validated. globalresearchonline.netujpronline.comparticle.dk Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key parameters evaluated during method validation include sensitivity, recovery, linearity, accuracy, precision, and specificity. europa.euscielo.brscielo.br

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) by the analytical method. particle.dkscielo.br For demissidine, highly sensitive methods utilizing liquid chromatography-mass spectrometry (LC-MS) have been developed. For example, a liquid chromatography-Orbitrap mass spectrometry method reported a very low LOQ for demissidine at 0.0001 mg kg⁻¹. scielo.brscielo.br

Recovery is the measure of the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the sample matrix. scielo.br In a study analyzing demissidine in soil, the percentage recovery was found to be ≥ 69.5%, which is considered quite good. scielo.brscielo.br

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br This is typically assessed by analyzing a series of standards of known concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. For demissidine analysis, a linear range of 0.0025-0.1 mg kg⁻¹ has been established with a correlation coefficient (R²) of ≥ 0.9933, indicating excellent linearity. scielo.brscielo.br

Accuracy refers to the closeness of the measured value to the true value. europa.eu It is often expressed as the percentage of relative error. scielo.br In the validation of an LC-MS method for demissidine, the accuracy was determined at two different spiked concentrations, and the percentage relative error was found to be ≤ 9.89%. scielo.brscielo.br

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (% RSD). scielo.br For demissidine, the precision of a validated method showed a % RSD of ≤ 7.62% for the standards over a five-day period. scielo.br

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other related compounds. particle.dkscielo.br In chromatographic methods, specificity is often demonstrated by the stability of the retention time of the analyte. scielo.br For demissidine, the retention time stability was shown to have a relative standard deviation of < 1.69% over five days. scielo.br

The table below summarizes the validation parameters for a liquid chromatography-Orbitrap mass spectrometry method for the determination of demissidine.

Validation ParameterResult for Demissidine
Linear Range 0.0025 - 0.1 mg kg⁻¹ scielo.br
Correlation Coefficient (R²) ≥ 0.9933 scielo.br
Limit of Quantitation (LOQ) 0.0001 mg kg⁻¹ scielo.brscielo.br
Recovery ≥ 69.5% scielo.brscielo.br
Accuracy (% Relative Error) ≤ 9.89% scielo.brscielo.br
Precision (% RSD) ≤ 7.62% scielo.br
Specificity (Retention Time Stability, % RSD) < 1.69% scielo.br

Emerging Research Avenues and Future Directions for Demissidine Studies

Exploration of Novel Biosynthetic Enzymes and Engineering of Production Pathways

The biosynthesis of Demissidine is a complex process involving multiple enzymatic steps. A key area of emerging research is the identification and characterization of the specific enzymes that govern its formation. A hypothetical biosynthetic pathway suggests that Demissidine can be formed from the precursor teinemine. researchgate.nettandfonline.com In somatic hybrid plants created from Solanum tuberosum and Solanum brevidens, the production of the novel alkaloid Demissidine was observed, a compound not detected in either parent species. researchgate.netcabidigitallibrary.org This phenomenon is theorized to result from a hydrogenase enzyme, present in S. brevidens, acting on solanidine (B192412), which is produced by S. tuberosum. tandfonline.comcabidigitallibrary.org

Recent studies in Solanum xanthocarpum have begun to characterize the genes involved in glycoalkaloid production, confirming the accumulation of Demissidine through the expression of key biosynthetic pathway enzymes. nih.gov Metabolic engineering offers strategies to enhance the production of such secondary metabolites. mdpi.com Research has shown that the application of elicitors, which are compounds that stimulate a defense response in plants, can significantly increase Demissidine yields in cell cultures. For instance, using sodium nitroprusside as an elicitor in S. xanthocarpum cell cultures resulted in a 5.56-fold increase in Demissidine accumulation compared to control groups. nih.gov

Key Enzymes in the Biosynthetic Pathway Leading to Demissidine

Enzyme NameFunction in Pathway
Acetoacetic-CoA thiolaseInitial step in the mevalonate (B85504) pathway for isoprenoid precursor synthesis. nih.gov
3-hydroxy 3-methyl glutaryl synthase (HMGS)Continues the mevalonate pathway. nih.gov
β-hydroxy β-methylglutaryl CoA reductase (HMGR)A rate-limiting enzyme in the mevalonate pathway. nih.gov
Mevalonate kinasePhosphorylation step in the mevalonate pathway. nih.gov
Farnesyl diphosphate (B83284) synthaseSynthesizes farnesyl diphosphate, a key branch point intermediate. nih.gov
Squalene synthaseCatalyzes the first committed step in sterol biosynthesis. nih.gov
Squalene epoxidaseInvolved in the cyclization of squalene. nih.gov
Cycloartenol synthaseCatalyzes the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, the precursor to sterols. nih.gov
HydrogenaseHypothesized to convert solanidine to Demissidine by hydrogenating the double bond. tandfonline.comcabidigitallibrary.org

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

While traditional chemical synthesis of Demissidine has been achieved, these methods often require multiple steps and harsh reaction conditions. nih.govnih.gov A promising future direction is the development of more efficient and sustainable synthetic routes through chemoenzymatic and biocatalytic approaches. These methods combine the precision of biological catalysts (enzymes) with the flexibility of chemical reactions. mdpi.com

Current synthetic strategies for Demissidine and its analogues often start from readily available natural steroidal sapogenins, such as tigogenin (B51453) or diosgenin (B1670711). nih.govresearchgate.net Syntheses have been developed that transform the spiroketal side chain of tigogenin into the characteristic indolizidine system of Demissidine in as few as five steps. mdpi.commdpi.com Key transformations in these syntheses include oxidation, amination, reduction, and cyclization. mdpi.com For example, one method involves the oxidation of tigogenin using RuO4, followed by amination with an aluminum amide. mdpi.com

Reported Synthetic Approaches for Demissidine and Analogues

Starting MaterialKey Intermediates/ReactionsNumber of StepsReference
Tigogenin acetateCascade ring-switching of furostan-26-acid, intramolecular Schmidt reaction, imine reduction.8 nih.gov
TigogeninTransformation of spiroketal side chain to indolizidine system via spiroimine intermediate.5 mdpi.comnih.gov
TigogeninFormation of tigogenoic acid, followed by step-by-step transformation or direct reductive amination.Variable nih.gov

Advanced Computational Modeling for Target Identification and Rational Drug Design

Rational drug design, which utilizes computational methods to design molecules that can interact with specific biological targets, is a powerful tool for discovering new medicines. wikipedia.orgazolifesciences.com This approach is increasingly being applied to natural products like Demissidine to predict their potential therapeutic targets and guide the synthesis of more potent derivatives.

These computational approaches are crucial for modern drug discovery, as they can screen large libraries of compounds, identify promising leads, and provide insights into drug-target interactions at a molecular level, thereby accelerating the drug development process. biotech-asia.orgnih.gov

Elucidation of Broader Biological System Interactions and Network Pharmacology

Complex diseases like cancer or neurodegenerative disorders involve intricate networks of biological pathways. nih.gov Network pharmacology is an emerging field that moves beyond the "one drug, one target" paradigm to analyze how a compound affects the entire biological network. This approach is particularly well-suited for studying natural products, which often have multiple targets. frontiersin.org

While direct network pharmacology studies on Demissidine are still nascent, related research provides compelling evidence of its involvement in complex biological systems. A study combining network pharmacology with serum metabolomics to investigate a traditional Chinese medicine formula for colon cancer found that Demissidine was one of the significantly down-regulated metabolites in treated tumor-bearing mice. frontiersin.org The analysis suggested that the therapeutic effect of the formula was related to the regulation of multiple signaling pathways and metabolic processes, such as lipid and cholesterol metabolism. frontiersin.org The change in Demissidine levels points to its potential role within these broader interaction networks, making it a molecule of interest for future network-based investigations. This approach allows researchers to build a more comprehensive picture of a compound's effects and identify novel therapeutic targets and mechanisms of action. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Demissidine Research

Omics technologies, which provide a global analysis of different types of molecules in a biological system, are becoming indispensable in natural product research. mdpi.com The integration of metabolomics (the study of metabolites) and proteomics (the study of proteins) is crucial for understanding the biological significance of Demissidine.

Metabolomics studies have already identified Demissidine as a relevant biomarker in various contexts. The NIH-sponsored Metabolomics Workbench repository lists Demissidine as a metabolite identified in human studies concerning Alzheimer's disease, hepatocellular carcinoma, and the fecal metabolome. metabolomicsworkbench.org Another study using untargeted plasma metabolomics found that Demissidine levels changed in arsenicosis patients who consumed Rosa roxburghii Tratt juice, indicating its potential involvement in metabolic responses to toxins and therapeutic interventions. frontiersin.org These findings highlight the power of metabolomics to detect changes in endogenous compounds like Demissidine in response to disease or treatment. frontiersin.orgresearchgate.net

Demissidine in Metabolomics Studies (from NIH Metabolomics Workbench)

Study IDStudy TitleSourceSpeciesCondition
ST000047Identification of altered metabolic pathways in Alzheimer's disease, mild cognitive impairment and cognitively normals using Metabolomics (CSF)Cerebrospinal fluidHumanAlzheimer's disease metabolomicsworkbench.org
ST002505A Mammalian Conserved Circular RNA CircLARP2 Regulates Hepatocellular Carcinoma Metastasis and Lipid Metabolism (Part 1)Cultured cellsHumanCancer metabolomicsworkbench.org
ST002977Offline Two-dimensional Liquid Chromatography-Mass Spectrometry for Deep Annotation of the Fecal Metabolome following Fecal Microbiota TransplantFecesHumanNot specified metabolomicsworkbench.org

While direct proteomics studies on Demissidine are yet to be published, research on the related alkaloid tomatidine (B1681339) demonstrates the potential of this approach. Proteomic analysis of cells treated with tomatidine revealed changes in the levels of several proteins, including CD98 and p62. mdpi.comnih.gov Given that the novel production of Demissidine in a genetically modified potato hybrid was highlighted as a case requiring thorough safety assessment, the use of proteomics and metabolomics to create detailed chemical and protein profiles is strongly recommended. nih.gov Integrating these omics technologies will be essential for fully elucidating the mechanisms of action, biological interactions, and safety profile of Demissidine. nih.gov

Q & A

Q. What are the key synthetic routes for demissidine, and how do they address stereochemical challenges?

Demissidine synthesis typically involves multi-step strategies to achieve its complex steroidal alkaloid structure. A notable approach begins with epiandrosterone, proceeding through bromination, protection/deprotection sequences, and a critical 1,3-dipolar cycloaddition to form the pyrrolidine core. Stereochemical control is achieved via chiral auxiliaries (e.g., (S)-mandelic acid) and selective hydrogenation . Alternative routes from tigogenin use imine intermediates to construct the nitrogenous F-ring, though yields vary depending on reaction conditions . Methodological Tip: Prioritize protecting group strategies (e.g., Boc, silyl ethers) to prevent side reactions during cycloaddition steps.

Q. How can LC-MS/MS methods be optimized to characterize demissidine's fragmentation patterns?

Demissidine exhibits distinct fragmentation pathways under CID (Collision-Induced Dissociation) and HCD (Higher-Energy Collisional Dissociation). Key product ions include:

Precursor Ion (m/z)Product Ions (m/z)Fragmentation Pathway
400 ([M+H]⁺)382 (H₂O loss), 273 (C₆H₅N loss), 126 (E/F-ring cleavage)CID in linear ion trap
255161 (hydrocarbon ion), 98 (F-ring retention)MS³ via HCD at 60% RCE

Methodological Tip: Use hybrid instruments (e.g., LTQ Orbitrap) for high-resolution mass analysis to distinguish isobaric ions and confirm fragmentation mechanisms .

Advanced Research Questions

Q. How can computational docking studies guide the identification of demissidine's therapeutic potential for Alzheimer's disease?

In silico studies reveal demissidine as a dual inhibitor of β- and γ-secretases, with binding energies (-10.2 kcal/mol for γ-secretase) surpassing galantamine (-7.2 kcal/mol). Molecular dynamics simulations (e.g., Desmond) show stable interactions with catalytic residues (Asp32, Asp228 in β-secretase). Pharmacokinetic modeling using SwissADME predicts favorable blood-brain barrier permeability (log BB = 0.89) . Methodological Tip: Validate docking results with free-energy calculations (MM/GBSA) and compare against co-crystallized ligands to assess binding mode reliability .

Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data for demissidine derivatives?

Discrepancies often arise from oversimplified force fields in docking studies or unaccounted solvent effects. For example, solasodine analogs may show strong in silico binding but poor in vivo efficacy due to metabolic instability. Mitigation strategies include:

  • Cross-validating docking results with experimental assays (e.g., FRET-based secretase inhibition).
  • Incorporating molecular dynamics to simulate protein flexibility and solvation effects .
  • Using LC-MS to track metabolite formation in cellular models .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of demissidine analogs?

SAR studies require systematic modification of demissidine’s E/F-ring system and steroidal core. Key parameters:

  • Independent Variables : Substituent position (C-3, C-16), ring saturation.
  • Dependent Variables : Secretase inhibition (IC₅₀), cytotoxicity (MTT assay).
  • Controls : Galantamine (positive control), solvent-only treatments. Methodological Tip: Use orthogonal analytical techniques (NMR, X-ray crystallography) to confirm structural integrity post-synthesis .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory spectral data in demissidine LC-MS studies?

Conflicting ion abundances (e.g., CID vs. HCD spectra) must be contextualized with instrument-specific fragmentation efficiencies. For example:

  • CID in ion traps favors low-mass ions (m/z 98–161) due to resonant excitation.
  • HCD in Orbitrap enhances high-mass resolution but may reduce sensitivity for minor fragments . Reporting Standard: Include raw spectra in appendices and annotate dominant pathways in the main text to enhance reproducibility .

What frameworks ensure rigor when formulating demissidine-related research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses. For example:

  • PICO : How does demissidine (Intervention) compare to solanidine (Comparison) in reducing Aβ40 plaques (Outcome) in transgenic AD mice (Population)?
  • FINER : Assess novelty by reviewing synthetic methods in Zhang et al. (2013, 2016) and Onifade et al. (2024) .

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Demissidine

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